Product packaging for 5-Amino-2'-deoxyuridine(Cat. No.:CAS No. 5536-30-1)

5-Amino-2'-deoxyuridine

Cat. No.: B1199347
CAS No.: 5536-30-1
M. Wt: 243.22 g/mol
InChI Key: OZMVAFPILSPXRM-RRKCRQDMSA-N
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Description

5-Amino-2'-deoxyuridine is a chemically modified nucleoside that serves as a critical intermediate in chemical and biotechnological research. This compound is widely used in the synthesis of anticode oligonucleotides, ribozymes, and in antisense applications . Its significant research value is demonstrated in advanced molecular techniques; for instance, its 5'-triphosphate form is a substrate for Taq DNA polymerase and can be efficiently incorporated into DNA via PCR . Once incorporated, the DNA-borne analogue enables high-resolution footprinting of protein-DNA complexes through its selective chemical reaction with permanganate, providing a powerful tool for studying gene regulation . Furthermore, C5-amino-modified 2'-deoxyuridine analogues, in general, have found extensive application in nucleic acid labelling, the stabilization of nucleic acid structures, and the functionalization of aptamers and catalysts . A platform technology from Harvard also highlights the use of novel fluorescently labeled this compound analogs in drug discovery, where they act as targets for identifying DNA-binding agents, which can represent lead compounds for anticancer, antiviral, and antibacterial therapies . This product is supplied as a white to yellow powder that is partly soluble in water . It is incompatible with oxidizing agents and should be kept cold for storage. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B1199347 5-Amino-2'-deoxyuridine CAS No. 5536-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMVAFPILSPXRM-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203909
Record name 5-Amino-2'-deoxyuridine
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Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5536-30-1
Record name 5-Amino-2′-deoxyuridine
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Record name 5-Amino-2'-deoxyuridine
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Record name 5-Amino-2'-deoxyuridine
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Record name 5-amino-2'-deoxyuridine
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Synthetic Methodologies for 5 Amino 2 Deoxyuridine and Its Derivatives

Chemical Synthesis Routes for 5-Amino-2'-deoxyuridine

The synthesis of this compound can be achieved through several chemical pathways, primarily involving direct amination of a halogenated precursor or the reduction of a nitro derivative.

Direct Amination Approaches (e.g., from 5-bromo-2'-deoxyuridine)

A primary method for synthesizing this compound is through the direct amination of 5-bromo-2'-deoxyuridine (B1667946). This nucleophilic substitution reaction replaces the bromine atom at the C-5 position of the pyrimidine (B1678525) ring with an amino group. One established protocol involves treating 5-bromo-2'-deoxyuridine with liquid ammonia (B1221849) at elevated temperatures. google.commostwiedzy.pl This approach has been reported to yield the desired product, this compound, at approximately 65%. acs.org

A variation of this approach involves a benzylamination/reduction pathway. In this two-step process, 5-bromo-2'-deoxyuridine is first heated with benzylamine (B48309) to produce 5-benzylamino-2'-deoxyuridine. Subsequent quantitative hydrogenolysis of this intermediate using a Palladium-on-carbon (Pd-C) catalyst yields this compound. mostwiedzy.pl This method is noted for its high yield and for avoiding the handling of liquid ammonia. mostwiedzy.pl

Table 1: Direct Amination Synthesis of this compound
Starting MaterialReagentsConditionsYieldReference
5-bromo-2'-deoxyuridineLiquid NH₃55-60 °C, 44 h65% google.comacs.org
5-bromo-2'-deoxyuridine1. Benzylamine2. Pd-C, Ammonium (B1175870) formate1. Heating2. HydrogenolysisQuantitative mostwiedzy.pl

Reduction-Based Synthetic Pathways

An alternative strategy for introducing the 5-amino group is through the reduction of a 5-nitro-2'-deoxyuridine (B1199023) precursor. This method avoids direct halogenation and subsequent amination. The synthesis begins with the nitration of a deoxyuridine compound to produce 5-nitro-2'-deoxyuridine. google.com This nitro-substituted intermediate is then reduced to form the 5-amino derivative. google.commostwiedzy.pl

A specific example of this reduction involves the use of metallic zinc to convert a 5-nitro-deoxyuridine compound into a 5-amino-deoxyuridine compound. google.com Another common method for this transformation is catalytic hydrogenation. mostwiedzy.ploup.com This reduction-based pathway is a distinct and effective methodology for synthesizing 5-amino-substituted nucleosides. mostwiedzy.pl

Synthesis of 5'-N-Triphosphate Analogs

The biological utility of this compound often requires its conversion into the corresponding 5'-triphosphate analog (5-amino-dUTP). This is achieved through enzymatic or chemical phosphorylation.

Strategies for Phosphorylation to 5'-N-Triphosphates

Several methods exist for the phosphorylation of this compound to its 5'-triphosphate form.

Yoshikawa Procedure and its variations : A standard and widely used chemical phosphorylation method is the Yoshikawa procedure. psu.edu A common variation involves reacting the nucleoside with phosphorus oxychloride (POCl₃) in a suitable solvent at low temperatures. google.comacs.org This generates a monophosphate or dichlorophosphate (B8581778) intermediate, which is then reacted with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to form the triphosphate. google.comacs.org The final product is typically neutralized with a buffer like triethylammonium (B8662869) bicarbonate. acs.org

Trimetaphosphate Method : Another high-yield conversion strategy involves the reaction of the modified nucleoside with trisodium (B8492382) trimetaphosphate (TMP). nih.govnih.gov This reaction is often performed in the presence of tris(hydroxymethyl)aminomethane (Tris) and can proceed over several days at room temperature. nih.gov

Table 2: Phosphorylation Strategies for 5-Amino-dUTP
MethodKey ReagentsTypical ConditionsOverall YieldReference
Yoshikawa Variation1. POCl₃2. Tributylammonium pyrophosphate1. -10 °C, 3 h2. 0 °C, 2 min10% acs.org
TrimetaphosphateTrisodium trimetaphosphate, TrisRoom temp, 5-7 days78-91% (conversion) nih.gov

Although the Yoshikawa-based approach is common, it has been noted as being a relatively poor substrate for this specific chemical phosphorylation, leading to modest isolated yields of around 10%. google.comacs.org In contrast, the trimetaphosphate method has shown high conversion rates, as determined by HPLC. nih.gov

Characterization of 5'-N-Triphosphate Analogs

Once synthesized, the 5'-N-triphosphate analog must be purified and characterized to ensure its identity and purity.

Purification : Anion-exchange chromatography is a standard method for purifying the desired triphosphate from the reaction mixture, which may contain starting material and intermediates like the mono- and diphosphate (B83284) forms. google.comacs.org Reversed-phase high-performance liquid chromatography (HPLC) is also extensively used for both analysis and purification. nih.govmdpi.comoup.com Following purification, conversion to a sodium salt using an ion-exchange resin (e.g., Dowex) is common. mdpi.com

Structural Confirmation : The structure of the final triphosphate product is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy : ³¹P NMR is crucial for confirming the presence and structure of the triphosphate chain, with characteristic signals and coupling constants for the α, β, and γ phosphates. nih.govmdpi.comoup.com ¹H and ¹³C NMR are used to confirm the integrity of the nucleoside structure. oup.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ES-MS) is used to confirm the molecular weight of the synthesized triphosphate analog. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC is not only used for purification but also to assess the purity of the final product, with typical purity levels of ≥95% being reported. jenabioscience.com The stability of the precursor nucleoside, this compound, can also be confirmed by HPLC analysis after exposure to reaction conditions like those in the polymerase chain reaction (PCR). acs.org

Compound Index

Synthesis of C5-Modified 2'-Deoxyuridine (B118206) Derivatives with Amino-Linker Arms

The introduction of amino-linker arms at the C5 position of 2'-deoxyuridine creates valuable synthons for the further attachment of reporter groups, cross-linking agents, or other functionalities. These linkers vary in length, flexibility, and the nature of their chemical bonds, allowing for precise control over the final properties of the modified nucleoside.

Incorporation of Alkyl, Alkenyl, and Alkynyl Linkers

The synthesis of C5-modified 2'-deoxyuridines featuring amino groups tethered by alkyl, alkenyl, and alkynyl linkers often employs palladium-catalyzed cross-coupling reactions. These methods provide a versatile route to a variety of derivatives. nih.govnih.gov

A common strategy involves the Heck or Sonogashira coupling of a protected 5-iodo-2'-deoxyuridine with a suitable linker precursor. For instance, the synthesis of 5-(propargylamino)-2'-deoxyuridine, which contains an alkynyl linker, can be achieved through a palladium-catalyzed reaction. nih.govumich.edu This derivative serves as a key precursor for other modifications. For example, partial reduction of the alkyne can yield the Z-alkenyl (cis) analogue, while other methods can produce the E-alkenyl (trans) version. nih.gov Complete reduction of the triple bond leads to the corresponding alkyl-linked derivative, such as 5-(3-aminopropyl)-2'-deoxyuridine. nih.govnih.gov

The 5-aminoallyl derivative, another example of an alkenyl-linked nucleoside, is prepared using a palladium-catalyzed coupling procedure. nih.gov These synthetic schemes highlight the modularity of using a common intermediate, like the propargylamino derivative, to access a family of related compounds with different linker types. nih.gov The choice of linker significantly influences the physicochemical properties of the nucleoside, such as its pKa value, which ranges from 10.0 for the aliphatic propyl linker to 8.5 for the propargylamino analogue. nih.gov

Table 1: Examples of C5-Amino-Linked 2'-Deoxyuridine Derivatives

Derivative NameLinker TypeSynthetic PrecursorKey Reaction Type
5-(3-Aminopropyl)-2'-deoxyuridineAlkyl5-(Propargylamino)-2'-deoxyuridineCatalytic Hydrogenation
5-(Z-Aminoallyl)-2'-deoxyuridineZ-Alkenyl5-(Propargylamino)-2'-deoxyuridinePartial Hydrogenation
5-(E-Aminoallyl)-2'-deoxyuridineE-Alkenyl5-Iodo-2'-deoxyuridinePalladium-catalyzed coupling
5-(Propargylamino)-2'-deoxyuridineAlkynyl5-Iodo-2'-deoxyuridinePalladium-catalyzed coupling

Synthesis of Polyionic Derivatives for Specific Research Applications

For certain applications, such as modifying the properties of DNA polymerases substrates, it is desirable to attach highly charged moieties to the nucleoside. The synthesis of polyanionic C5-modified 2'-deoxyuridine derivatives has been developed to meet this need. mdpi.com

A representative synthetic strategy involves coupling a linker-modified nucleoside, such as 5-(3-aminoprop-1-ynyl)-2'-deoxyuridine-5'-triphosphate, with a molecule bearing multiple anionic groups. Poly(ethylene glycol) (PEG) linkers are often used to ensure the water solubility of the final product. mdpi.com These PEG linkers are typically functionalized with a carboxylate at one end and an amine at the other (CA-PEG) to facilitate coupling. mdpi.com

The synthesis may proceed by first activating a poly-carboxylated molecule, for example, 3,5-dicarboxy-1-benzenecarbonyl-CA-PEG, with a coupling agent like TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate). This activated ester is then reacted with the amino group on the C5-propargylamido linker of the dUTP analogue to form a stable amide bond, resulting in a highly anionic nucleoside triphosphate. mdpi.com

Preparation of Aminoacyl and Other Functionalized Derivatives

The attachment of amino acids or peptides to 2'-deoxyuridine can impart new biological activities or properties. A patented method describes the synthesis of 2'-deoxyuridine derivatives substituted at the C5 position with α-aminoacyl groups. google.com The process involves reacting a C5-amino-functionalized 2'-deoxyuridine with a protected amino acid. The coupling can be achieved using standard chemical peptide synthesis methods, such as the use of ethyl chloroformate to form a mixed anhydride, which then reacts with the nucleoside's amino group. google.com Alternatively, enzymatic methods using enzymes like papain or chymopapain can be employed for stereoselective synthesis. google.com

Other functionalized derivatives include those prepared from starting materials like 5-(methoxycarbonylmethyl)-2'-deoxyuridine. scilit.com This ester can be converted to an amide by reaction with various diamines, introducing a linker arm terminating in a primary amine, which is then available for further conjugation. scilit.comoup.com Another example is the synthesis of 5-(2-amino-2-deoxy-β-D-glucopyranosyloxymethyl)-2'-deoxyuridine, where a carbohydrate moiety is attached to the C5 position, a complex synthesis accomplished in 12 steps from uridine (B1682114). nih.gov

Synthesis of Click Chemistry-Enabled Analogs

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation. The synthesis of 2'-deoxyuridine analogues bearing terminal alkynes or azides provides the necessary handles for these reactions.

Preparation of 5-Ethynyl-2'-deoxyuridine (EdU)

5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine (B127349) analogue that is widely used to label newly synthesized DNA in living cells. wikipedia.org Its synthesis is most commonly achieved via a Sonogashira cross-coupling reaction. nih.gov

The typical starting material is 5-iodo-2'-deoxyuridine. This is reacted with a source of the ethynyl (B1212043) group, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide). nih.govbeilstein-journals.org Following the coupling reaction, the trimethylsilyl (B98337) protecting group is removed to yield the terminal alkyne, EdU. nih.gov The reaction conditions are generally mild, and the product can often be isolated in high yield after a simplified workup procedure. nih.gov This method is robust and can be used to synthesize a variety of 5-alkynyl-2'-deoxyuridines. nih.govnih.gov

Synthesis of Azidomethyl-2'-deoxyuridine (AmdU)

5-Azidomethyl-2'-deoxyuridine (AmdU) is the complementary click chemistry partner to alkyne-modified molecules. Unlike EdU, which contains the alkyne, AmdU provides the azide (B81097) functionality. glpbio.com Its structure is similar to thymidine, allowing it to be incorporated into DNA by cellular polymerases. glpbio.comlumiprobe.com

A common synthetic route to AmdU starts from thymidine. nih.gov The synthesis involves a four-step sequence:

Protection: The hydroxyl groups of the deoxyribose sugar are protected, often as silyl (B83357) ethers.

Bromination: The C5-methyl group of the protected thymidine is brominated using a reagent like N-bromosuccinimide (NBS) to form a 5-(bromomethyl)uracil derivative.

Azidation: The bromide is displaced by an azide group through reaction with sodium azide (NaN₃).

Deprotection: The silyl protecting groups are removed to yield the final product, AmdU. nih.gov

Fluorescently Labeled Analogs via Modified Triphosphates

The generation of fluorescently labeled DNA is a cornerstone of modern molecular biology, enabling a wide range of applications from genetic analysis to cellular imaging. A prominent strategy for creating these probes involves the enzymatic incorporation of modified nucleoside triphosphates derived from this compound. This approach typically utilizes a two-step labeling process that offers flexibility and is more economical than single-step methods using pre-labeled triphosphates. lifesct.comgenecopoeia.com

The primary methodology involves synthesizing DNA in the presence of a 2'-deoxyuridine-5'-triphosphate (B1264416) that has been modified at the C5 position with a linker terminating in a reactive amine group. aatbio.com This amine-functionalized DNA is then treated with an amine-reactive fluorescent dye, resulting in a covalently labeled nucleic acid. lifesct.comfishersci.com This indirect labeling strategy circumvents the need to optimize enzymatic reactions for various bulky, dye-conjugated nucleotides, which can exhibit different and often inefficient incorporation rates. aatbio.com

Key Amine-Modified Deoxyuridine Triphosphates

The success of this two-step labeling hinges on the availability of deoxyuridine triphosphate analogs that can be efficiently incorporated by DNA polymerases. These analogs feature a linker arm at the C5 position of the uracil (B121893) base, which presents a primary amine for subsequent dye conjugation. The linker's length and chemical nature are critical, as they must position the reactive group away from the sites of Watson-Crick base pairing and the polymerase's active site to minimize steric hindrance. aatbio.cominterchim.fr

Compound NameAbbreviationLinker TypeKey Feature
5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphateAA-dUTPAminoallylA widely used analog for indirect DNA labeling via its terminal amine group. lifesct.comgenecopoeia.comfishersci.com
5-(propargylamino)-2'-deoxyuridine-5'-triphosphatePropargylaminoCan be incorporated to high levels due to lower steric hindrance compared to directly labeled nucleotides. aatbio.com
Tetramethylrhodamin-5(6)-[5-(3-carboxaminoallyl)-2'-deoxyuridine 5'-triphosphate]Rho-5-dUTPCarboxaminoallylAn example of a directly labeled triphosphate where the fluorophore is pre-attached. solisbiodyne.com
dUTP-azo linker-Cy3Azo linkerA 3'-OH-unblocked reversible terminator with a cleavable azo linker connecting the base to the dye. rsc.org

Enzymatic Incorporation and Polymerase Compatibility

The enzymatic incorporation of these modified triphosphates is a critical step. The process must be efficient and not significantly compromise the polymerase's processivity. A variety of DNA polymerases from different families have been shown to successfully utilize amine-modified dUTPs as substrates in primer extension and PCR applications. whiterose.ac.ukacs.org The choice of polymerase can be crucial, as some are more tolerant of bulky modifications in the major groove of the DNA than others. whiterose.ac.ukfrontiersin.org For instance, polymerases such as Vent(exo-) and KOD XL have demonstrated good performance in incorporating dUTP derivatives with various modifications. whiterose.ac.ukfrontiersin.org

The research findings indicate that while many polymerases can incorporate single modified nucleotides, the ability to amplify a long DNA fragment where every thymidine is replaced by an analog can be more challenging and highly dependent on the specific polymerase and the nature of the modification. acs.orgacs.org

DNA PolymeraseCompatibility with Amine-Modified dUTPs
Taq DNA PolymeraseCapable of incorporating 5-amino-dUTP and aminoallyl-dUTP. lifesct.comfishersci.comacs.org
Klenow Fragment (exo-)Can incorporate aminoallyl-dUTP and other 5'-amino-dNTP analogs. lifesct.comfishersci.comnih.govnih.gov
Reverse TranscriptasesCan enzymatically incorporate 5-aminoallyl-dUTP. lifesct.comgenecopoeia.comfishersci.com
phi29 DNA PolymeraseSuccessfully uses aminoallyl-dUTP as a substrate. lifesct.comgenecopoeia.comfishersci.com
Vent (exo-) DNA PolymeraseShown to incorporate dUTP derivatives with various modifications, including those with amino groups. whiterose.ac.ukfrontiersin.org
KOD XL DNA PolymeraseCan be used to incorporate dUTPs with bulky substituents. whiterose.ac.uk
Pwo DNA PolymeraseEffective in incorporating 5-substituted uracil nucleotides. acs.org
Therminator DNA PolymeraseDemonstrated successful incorporation of C5-modified dUTPs. whiterose.ac.uk

Molecular Interactions and Biological Mechanisms of Action in Vitro/acellular Focus

Enzymatic Incorporation into Nucleic Acids

The biological activity of 5-Amino-2'-deoxyuridine is predicated on its conversion to the triphosphate form, this compound 5'-triphosphate (5-adUTP), which can then be recognized by polymerases as an analog of deoxythymidine triphosphate (dTTP).

Substrate Recognition by DNA Polymerases (e.g., Taq, Klenow Fragment)

Research has confirmed that 5-adUTP serves as a substrate for DNA polymerases, enabling its incorporation into a nascent DNA strand opposite a template deoxyadenosine.

Taq Polymerase : Studies have shown that this compound 5'-triphosphate is a substrate for Taq DNA polymerase. This A-family polymerase is capable of recognizing the analog and incorporating it during polymerization reactions. The efficiency of dUTP utilization by Taq polymerase is significant, reaching approximately 71.3% relative to the incorporation of the natural substrate, TTP. researchgate.net This provides a baseline understanding that dUTP analogs can be readily accepted into the enzyme's active site.

Klenow Fragment : The Klenow fragment of E. coli DNA polymerase I, which lacks 5'→3' exonuclease activity, has also been shown to efficiently incorporate related 5'-amino-modified nucleotide analogs. nih.gov While direct kinetic data for 5-adUTP is not extensively detailed, the successful incorporation of structurally similar compounds suggests that the Klenow fragment can also utilize 5-adUTP as a substrate. nih.govresearchgate.net For both Taq and Klenow, the process of substrate selection involves a series of conformational changes, often described as an "induced-fit" mechanism, where the binding of the correct nucleotide triphosphate triggers the polymerase to transition from an "open" to a "closed" state, creating a catalytically active geometry. nih.gov

Substrate Properties for RNA Polymerases (e.g., T3, T7, Sp6 RNA Polymerases)

Bacteriophage RNA polymerases, including T3, T7, and Sp6, are DNA-dependent RNA polymerases that exhibit high specificity for their respective promoter sequences and for ribonucleoside triphosphate (rNTP) substrates. promega.comneb.compromega.com These enzymes have evolved mechanisms to strongly discriminate against the incorporation of deoxyribonucleoside triphosphates (dNTPs).

In T7 RNA polymerase, the tyrosine residue at position 639 (Tyr639) plays a crucial role in distinguishing between the 2'-hydroxyl group of ribose and the 2'-hydrogen of deoxyribose. researchgate.netcngb.orguab.edu This steric selection ensures the high fidelity of transcription by preventing the misincorporation of dNTPs. Consequently, this compound 5'-triphosphate, as a deoxyribonucleotide, is not a suitable substrate for wild-type T3, T7, or Sp6 RNA polymerases under standard in vitro transcription conditions. researchgate.netcngb.orguab.edu While certain mutant versions of T7 RNA polymerase have been engineered to incorporate dNTPs, the native enzymes are specialized for the synthesis of RNA from an rNTP pool. researchgate.net

Factors Influencing Polymerase Incorporation Efficiency

The efficiency with which 5-adUTP is incorporated into DNA is not uniform and depends on several key factors:

The Nature of the C5-Substituent : The size, charge, and hydrogen-bonding capacity of the substituent at the C5 position of the uracil (B121893) ring are critical. It has been demonstrated that 5-amino-dU is incorporated more readily into DNA by Taq polymerase than the related analog 5-hydroxy-dU. Molecular modeling studies on other C5-modified dUTPs have revealed that an increase in non-covalent interactions between the substituent and amino acid residues of the polymerase can lead to a decrease in PCR amplification efficiency. nih.gov The small, polar amino group of 5-adU establishes a unique interaction profile within the enzyme's active site compared to the larger, hydrophobic methyl group of thymidine (B127349).

The Specific DNA Polymerase : Different DNA polymerases exhibit varying levels of tolerance for unnatural nucleotides. For instance, while A-family polymerases like Taq can incorporate dUTP with over 70% efficiency relative to TTP, B-family proofreading polymerases like Pfu and Vent show much lower efficiencies (9.4% and 15.1%, respectively). researchgate.net This intrinsic selectivity means the choice of polymerase is a primary determinant of incorporation efficiency for 5-adUTP. nih.govresearchgate.net

Initial Phosphorylation : Before it can be used by a polymerase, the this compound nucleoside must be phosphorylated to its active 5'-triphosphate form. This conversion is typically carried out by cellular or viral nucleoside kinases. The efficiency and substrate specificity of these kinases can act as a significant rate-limiting step, profoundly influencing the intracellular concentration of 5-adUTP available for incorporation.

Intercalation Mechanisms in DNA Synthesis

The mechanism of action for this compound involves its enzymatic incorporation into the sugar-phosphate backbone of a growing DNA strand, where it takes the place of a thymidine residue. This mechanism is fundamentally different from that of DNA intercalators. Intercalating agents are typically planar, aromatic molecules that insert themselves non-covalently between adjacent base pairs of the DNA double helix, causing a distortion of the backbone and interfering with processes like replication and transcription. This compound does not function as an intercalator; it becomes an integral, covalent part of the DNA sequence itself.

Structural and Conformational Effects on Nucleic Acids

Once incorporated into DNA, the 5-amino group of the uracil base can influence the local structure and stability of the nucleic acid helix.

Impact on DNA Duplex and Triplex Stability

The modification at the C5 position of pyrimidines is a well-known strategy for modulating the stability of nucleic acid structures.

DNA Duplex Stability : The C5 position of uracil extends into the major groove of the DNA double helix. The substitution of thymine's C5-methyl group with other functionalities can alter duplex stability. Generally, the introduction of substituents at this position, such as methyl groups or halogens, tends to increase the thermal stability (melting temperature, Tm) of the DNA duplex compared to an unsubstituted uracil. biomers.netresearchgate.net The addition of a 5-methyl group (transforming uracil to thymine) enhances base stacking, and other modifications like 2-aminoadenine can add hydrogen bonds, both of which increase duplex stability. biomers.net The small, polar 5-amino group is expected to influence local hydration and electronic properties, likely contributing to a duplex stability comparable to or greater than that of a standard A-T base pair.

DNA Triplex Stability : The formation of triple-helical DNA, where a third strand binds in the major groove of a duplex, is highly sequence-dependent and often requires specific ionic conditions. Modifications at the C5 position of pyrimidines in the third strand can significantly enhance triplex stability. Studies on related analogs, such as 5-(3-amino-1-propynyl)-2'-deoxyuridine (APdU), have shown that a C5 substituent containing a primary amine can substantially increase the triplex Tm. The positively charged amino group is thought to favorably interact with the negatively charged phosphate (B84403) backbone of the DNA duplex, thereby stabilizing the triplex structure. This effect is particularly pronounced when the modified base is positioned opposite an adenine-thymine (A-T) pair in the target duplex.

The table below, based on data from related C5-amino-modified deoxyuridine analogs, illustrates the stabilizing effect on DNA triplexes.

C5-Modified Nucleoside in Third StrandTarget Base PairRelative Change in Melting Temperature (ΔTm) vs. Thymine (B56734)
5-(3-amino-1-propynyl)-dU (APdU)A-T~ +4.0°C
5-(3-dimethylamino-1-propynyl)-dU (DMAPdU)A-T~ +2.5°C
5-(3-guanidino-1-propynyl)-dU (GPdU)A-T~ +4.0°C

Data derived from studies on structurally related C5-aminopropargyl-deoxyuridine analogs to illustrate the stabilizing effect of a C5-amino functionality on triplex DNA. The ΔTm is the change in melting temperature compared to an equivalent triplex-forming oligonucleotide containing thymidine at the same position.

Influence on Nucleic Acid Conformational Parameters (e.g., sugar puckers, glycosidic conformation)

The incorporation of modified nucleosides into DNA can alter its local and global structure. The primary determinants of these conformations are the pucker of the deoxyribose sugar ring and the rotation around the glycosidic bond that connects the sugar to the nucleobase.

Table 1: Conformational Parameters of C5-Amino-Modified 2'-Deoxyuridine (B118206) Analogues

ParameterObserved ConformationTypical DNA Form
Glycosidic ConformationAntiA-form, B-form
Sugar Pucker2'-endoB-form

Investigation of Sequence-Specific DNA Bending

The introduction of modified nucleosides can induce localized structural perturbations, such as DNA bending. This phenomenon has been explored using C5-amino-modified pyrimidine (B1678525) nucleosides. nih.gov Research indicates that the nature of the substituent at the C5 position is a critical factor in determining whether DNA bending occurs. For instance, the incorporation of multiple C5-propylamino-2'-deoxyuridine residues into an oligonucleotide has been shown to induce sequence-specific bending. nih.gov In contrast, DNA containing the C5-propargylamino analogue does not exhibit this propensity for bending. nih.gov These findings highlight that while the C5 position is a viable site for modifications that can influence DNA architecture, the specific chemical properties of the substituent dictate the structural outcome. Direct experimental data on DNA bending induced solely by the unsubstituted 5-amino group of this compound is not extensively documented in the reviewed literature.

Interaction with Cellular Enzymes and Metabolic Pathways (non-clinical)

Modulation of Thymidine Kinase Activity

Thymidine kinase (TK) is a crucial enzyme in the nucleotide salvage pathway, phosphorylating thymidine to thymidine monophosphate. The activity of many 5-substituted-2'-deoxyuridines is dependent on their phosphorylation by TK. nih.gov The affinity of these analogues for TK is a key determinant of their metabolic activation. nih.gov Studies on herpes simplex virus type 1 thymidine kinase (HSV-1 TK) have shown that the binding energy of 5-substituted analogues is primarily derived from interactions with the sugar and base moieties, while small differences in affinity can be attributed to the hydrophobicity of the C5-substituent. nih.gov

While direct kinetic data for this compound with thymidine kinases is sparse, the behavior of related compounds provides context. For example, 5'-aminothymidine, an analogue of thymidine, can interfere with the feedback regulation of TK, thereby modulating the activity of the enzyme. wikipedia.org Furthermore, the triphosphate form of a related compound, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUTP), acts as a potent allosteric inhibitor of E. coli thymidine kinase. nih.gov This suggests that nucleosides with a 5'-amino modification can interact with the regulatory sites of TK. Given that TK1 and TK2 have different substrate specificities, particularly regarding modifications on the deoxyribose moiety, the interaction of this compound would likely differ between the isoforms. researchgate.net

Interaction with Thymidine Phosphorylase and Related Enzymes

Thymidine phosphorylase (TP) is another key enzyme in pyrimidine metabolism, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The substrate specificity of TP has been evaluated for a range of 5-substituted 2'-deoxyuridines. acs.org For instance, the novel analogue 5-ethoxy-2'-deoxyuridine (B1241451) was identified as a substrate for the transferase reaction of TP. nih.gov This indicates that the enzyme can accommodate various substituents at the C5 position. However, specific studies detailing the interaction—whether as a substrate or inhibitor—of this compound with thymidine phosphorylase are not prominently available in the current literature.

Effects on Nucleotide Pools (e.g., 5-iodo-2'-dUTP pools)

The balance of intracellular deoxyribonucleotide triphosphate (dNTP) pools is critical for the fidelity of DNA replication and repair. The administration of certain nucleoside analogues can disrupt this balance. For example, inhibitors of thymidylate synthase, such as 5-fluorouracil (B62378) (5-FU), block the conversion of dUMP to dTMP, leading to an increase in the dUTP/dTTP ratio. acs.org This elevation can result in the misincorporation of uracil into DNA.

The enzyme deoxyuridine triphosphatase (dUTPase) plays a protective role by hydrolyzing dUTP, thereby preventing its accumulation. nih.gov It has been shown that dUTPase can also act on the metabolite 5-FdUTP, mitigating its toxic potential. nih.gov There is a lack of specific experimental data describing the direct effect of this compound administration on the intracellular pools of 5-iodo-2'-dUTP. Such an effect would depend on the compound's metabolism, including its conversion to the triphosphate form and the potential for that triphosphate to alter the activity of enzymes involved in nucleotide synthesis or degradation.

Base-Pairing Properties of this compound

The ability of a nucleoside analogue to be incorporated into DNA is fundamentally dependent on its capacity to form stable base pairs with a template nucleotide. The triphosphate form of this compound has been successfully synthesized and demonstrated to be a substrate for Taq DNA polymerase. nih.gov This enzymatic incorporation into a growing DNA strand provides strong evidence that this compound can form a stable base pair, presumably a Watson-Crick pair with deoxyadenosine, within the active site of the polymerase. nih.gov

This is consistent with studies of other 5-substituted deoxyuridine analogues. For example, NMR spectroscopy has shown that 5-(hydroxymethyl)-2'-deoxyuridine and 5-(methoxymethyl)-2'-deoxyuridine, when positioned opposite adenine (B156593) in an oligonucleotide duplex, adopt a standard Watson-Crick geometry. nih.govnih.gov The primary forces governing base pairing are the hydrogen bonds formed between the bases. libretexts.orgditki.com In a standard A-T pair, two hydrogen bonds are formed. The substitution at the C5 position of uracil is not directly involved in this hydrogen bonding network, and small substituents are generally well-tolerated without disrupting the canonical pairing scheme. The 5-amino group is relatively small and is not expected to sterically hinder the formation of a Watson-Crick base pair with adenine. The addition of an amino group can, in other contexts (e.g., 2-aminoadenine), increase duplex stability by forming an additional hydrogen bond. biomers.net However, in the case of this compound pairing with adenine, the amino group is not positioned to form a third hydrogen bond in a standard Watson-Crick geometry.

Specificity of Base-Pairing with 2'-Deoxyadenosine (B1664071)

The foundational principle of the DNA double helix structure lies in the specific hydrogen bonding between purine (B94841) and pyrimidine bases, famously described by Watson and Crick. In standard DNA, adenine (a purine) forms two hydrogen bonds with thymine (a pyrimidine). The introduction of a modified nucleoside, such as this compound, necessitates an examination of its base-pairing specificity, particularly with its intended partner, 2'-deoxyadenosine.

The chemical structure of 5-aminouracil (B160950), the nucleobase of this compound, allows it to form a stable base pair with adenine, analogous to the canonical thymine-adenine pair. This interaction is predicated on the formation of two hydrogen bonds in a Watson-Crick geometry. Specifically, the hydrogen atom on the N3 of the 5-aminouracil ring can form a hydrogen bond with the N1 of the adenine ring. ditki.com Simultaneously, a hydrogen on the exocyclic amino group at C6 of adenine can form a hydrogen bond with the carbonyl oxygen at C4 of 5-aminouracil. ditki.com This two-hydrogen-bond configuration maintains the structural integrity of the DNA duplex, allowing this compound to be recognized and incorporated opposite to 2'-deoxyadenosine during DNA synthesis.

While the fundamental hydrogen bonding pattern is maintained, the presence of the amino group at the C5 position of the uracil ring can subtly influence the electronic properties and stacking interactions within the DNA helix. However, the primary determinant of pairing specificity, the Watson-Crick hydrogen bonding interface, remains intact, ensuring that this compound predominantly pairs with 2'-deoxyadenosine.

Donor AtomAcceptor AtomBond Type
Adenine (N6-H)5-Aminouracil (O4)Hydrogen Bond
5-Aminouracil (N3-H)Adenine (N1)Hydrogen Bond

Fidelity in Enzymatic DNA Synthesis

The fidelity of DNA synthesis refers to the ability of DNA polymerases to accurately select and incorporate the correct nucleotide opposite a template base. The substitution of a natural deoxynucleoside triphosphate (dNTP) with an analog like this compound triphosphate (5-amino-dUTP) raises questions about its impact on the fidelity of DNA polymerases.

Research has demonstrated that various nucleotide analogs can be efficiently incorporated into a growing DNA strand by DNA polymerases. nih.gov Specifically, the Klenow fragment of Escherichia coli DNA polymerase I has been shown to incorporate 5'-amino-2',5'-dideoxy analogs, including that of uridine (B1682114), when they are substituted for their naturally occurring counterparts. nih.gov This indicates that the polymerase's active site can accommodate the modified nucleotide and catalyze its insertion opposite the corresponding template base.

However, the efficiency and fidelity of this incorporation can be influenced by the specific DNA polymerase and the reaction conditions. For instance, studies comparing the utilization of dUTP and dTTP by porcine liver DNA polymerase gamma revealed a preference for the natural nucleotide, dTTP. The Michaelis constant (Km) for dTTP was found to be approximately three-fold lower than that for dUTP, indicating a higher affinity of the polymerase for dTTP. nih.gov Despite this difference in affinity, the maximum reaction velocity (Vmax) for the incorporation of both nucleotides was very similar. nih.gov This suggests that while the initial binding may be less favorable for the uracil analog, the catalytic step of incorporation is not significantly hindered.

SubstrateKm (μM)Vmax
dTTP0.4Similar to dUTP
dUTP1.1Similar to dTTP

Data from: Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis. nih.gov

Applications As Molecular Probes and Research Tools Excluding Clinical Diagnostics

High-Resolution DNA Footprinting Techniques

DNA footprinting is a powerful method used to identify the specific binding sites of proteins on a DNA molecule. numberanalytics.com The introduction of 5-Amino-2'-deoxyuridine has refined these techniques, allowing for analysis at single-nucleotide resolution.

This compound has been successfully designed and validated as an interference probe to study protein-DNA complexes. acs.orgnih.gov In a technique known as template-directed interference (TDI) footprinting, analogues of the four natural deoxynucleosides are incorporated into DNA. acs.orgacs.org These analogues, including this compound, have altered structures that can interfere with the binding of proteins to DNA. acs.org

The core principle of TDI footprinting involves creating a pool of DNA molecules, each containing a single substitution of the analogue. acs.org When this pool is incubated with a specific protein, the DNA molecules that successfully bind to the protein will not have the analogue at critical contact points. Conversely, molecules that fail to bind likely contain the analogue at a position that interferes with the protein's binding. acs.org By separating the bound from the unbound DNA and analyzing the locations of the analogue, researchers can pinpoint the exact bases that are crucial for the protein-DNA interaction. acs.org

The validation of this compound as an effective interference probe was demonstrated using the Ada protein/ada promoter complex. acs.orgnih.gov In these studies, this compound triphosphate (5-amino-dUTP) was used as a substitute for deoxythymidine triphosphate (dTTP) and was readily incorporated into DNA by Taq DNA polymerase. acs.orgnih.gov The performance of 5-amino-dU in interference footprinting is comparable to another analogue, 5-hydroxy-dU, but it is more efficiently incorporated during enzymatic polymerization. acs.orgnih.gov

Feature This compound (5-amino-dU) 5-hydroxy-2'-deoxyuridine (B1206715) (5-hydroxy-dU)
Function Interference probe in DNA footprintingInterference probe in DNA footprinting
Incorporation Efficiency Readily incorporated by Taq polymeraseLess efficient incorporation by Taq polymerase
Validation Complex Ada protein/ada promoterAda protein/ada promoter

A key aspect of using this compound in footprinting is the ability to selectively cleave the DNA at the position of the analogue. acs.org This allows for the precise identification of the interference sites. The DNA containing the this compound analogue can undergo a selective chemical reaction with potassium permanganate. acs.orgnih.gov This is followed by treatment with aqueous piperidine, which results in the cleavage of the DNA strand at the modified site. acs.org This specific chemical cleavage is essential to reveal the positions where the analogue has been incorporated and, consequently, where it has interfered with protein binding. acs.org The background cleavage of unmodified DNA at thymidine (B127349) positions under these conditions is negligible, ensuring the specificity of the results. acs.org

Nucleic Acid Labeling and Functionalization

The versatility of this compound extends to the labeling and functionalization of nucleic acids for various research applications. harvard.edunih.gov

This compound analogues can be labeled with fluorescent or radioactive markers. harvard.edu These labeled analogues can then be incorporated into nucleic acids using techniques like the polymerase chain reaction (PCR). harvard.edu This allows for the creation of tagged DNA that can be used in a variety of genomic research applications, including DNA sequencing. harvard.edu A two-step labeling approach is often employed where an amino-modified nucleotide is first incorporated into the DNA, followed by a chemical reaction with an amine-reactive fluorescent dye. tandfonline.com This method offers high and consistent labeling efficiencies. aatbio.com

The ability to label this compound and its derivatives makes it a valuable component in the development of probes for microarray analysis and fluorescence in situ hybridization (FISH). harvard.eduaatbio.com In microarray technology, fluorescently labeled DNA probes are used to measure the expression levels of large numbers of genes simultaneously. nih.gov Similarly, in FISH, fluorescent probes are used to visualize specific DNA sequences within chromosomes. The use of amine-modified nucleotides like 5-(3-aminoallyl)-2′-deoxyuridine 5′-triphosphate (aa-dUTP) allows for the efficient creation of these essential research tools. tandfonline.com This two-step labeling method is widely utilized for preparing both FISH probes and for microarray experiments. aatbio.com

Application Description Key Reagent Example
Microarray Analysis Measures gene expression levels using fluorescently labeled DNA probes. nih.gov5-(3-aminoallyl)-dUTP (aa-dUTP) tandfonline.com
FISH (Fluorescence In Situ Hybridization) Visualizes specific DNA sequences in chromosomes using fluorescent probes.5-(3-aminoallyl)-dUTP (aa-dUTP) tandfonline.com

The incorporation of C5-amino-modified 2'-deoxyuridine (B118206) analogues has found applications in the functionalization of nucleic acid aptamers and catalysts. nih.govnih.gov Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. biomolther.org By incorporating modified nucleosides like this compound, the functional properties of these aptamers can be enhanced. nih.gov The amino group provides a site for further chemical modification, allowing for the attachment of various functional groups that can improve binding affinity or introduce catalytic activity. beilstein-journals.org This functionalization is a key strategy in the development of aptamers for various research and therapeutic applications. acs.org

Advanced DNA Synthesis Detection Methods

Utilization of 5-Ethynyl-2'-deoxyuridine (EdU) in "Click" Chemistry

A significant advancement in the detection of DNA synthesis has been the development of methods utilizing 5-Ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine. nih.govthermofisher.com During the S-phase of the cell cycle, EdU is incorporated into newly synthesized DNA by cellular polymerases, effectively acting as a marker for cellular proliferation. researchgate.netnih.gov The key to EdU's utility lies in the terminal alkyne group attached to the C5 position of its pyrimidine (B1678525) ring. nih.gov This alkyne group is a bioorthogonal chemical handle, meaning it does not participate in or interfere with biological processes within the cell. oup.com

The detection of incorporated EdU is achieved through a highly efficient and specific chemical reaction known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govoup.com In this reaction, the ethynyl (B1212043) group of EdU reacts with a fluorescently labeled azide (B81097) molecule. thermofisher.com This reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole ring, covalently linking the fluorescent probe to the DNA. researchgate.net The small size of the azide-fluorophore conjugate allows it to easily access the EdU within the DNA helix, leading to a highly sensitive and rapid detection process that can be completed in minutes. nih.govacs.org This method has been successfully applied to study cell proliferation in a wide range of biological systems, including various cell cultures and in vivo models. researchgate.netnih.gov

The "click" reaction's efficiency and the high degree of specimen penetration by the small azide probes enable detailed imaging, including the staining of whole-mount preparations of tissues and large organ explants with good structural preservation. nih.gov This technology, sometimes referred to as iPOND (isolation of protein on nascent DNA), can also be used to label and isolate newly replicated chromatin and its associated proteins for further analysis. glenresearch.com

Copper-Catalyzed vs. Copper-Free Click Chemistry Applications

The "click" chemistry used for EdU detection can be broadly categorized into two types: copper-catalyzed and copper-free methods.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method for EdU detection. oup.com The reaction is highly efficient and rapid, typically catalyzed by copper(I) which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent. acs.org This method is widely used for fixed cells and tissues where the cytotoxicity of copper is not a concern. acs.orgrsc.org The speed and specificity of CuAAC make it a robust tool for high-throughput screening and detailed microscopic analysis. lbl.gov However, the copper ions can be toxic to living cells and can also quench the fluorescence of certain probes like phycobiliproteins and some fluorescent proteins (e.g., GFP), limiting its application in live-cell imaging and multiplexing experiments. thermofisher.compnas.org To mitigate this, ligand-accelerated copper-catalyzed reactions have been developed that reduce copper's toxicity while maintaining catalytic activity, making it more suitable for certain in vivo applications. lbl.gov

Copper-Free Click Chemistry: To overcome the limitations of copper catalysis, copper-free click chemistry methods have been developed, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne like that on EdU. nih.govchempep.com These strained alkynes react spontaneously with azides without the need for a metal catalyst. sigmaaldrich.com This is achieved by metabolically labeling cells with an azide-modified nucleoside, such as 5-Azidomethyl-2'-deoxyuridine (AmdU), which is then detected by a cyclooctyne-conjugated fluorophore. lumiprobe.com

The primary advantage of SPAAC is its biocompatibility, making it ideal for labeling and imaging dynamic processes in living cells and organisms without inducing toxicity. pnas.orgchempep.com The reaction is highly selective and bioorthogonal, proceeding rapidly under physiological conditions. acs.org This has enabled a wide range of applications, from tracking biomolecules in real-time to the development of antibody-drug conjugates. pnas.orgchempep.com While SPAAC avoids copper-induced toxicity, the kinetics may be slower than CuAAC, and the synthesis of the required strained cyclooctynes can be more complex. pnas.org

Parameter Copper-Catalyzed Click Chemistry (CuAAC) Copper-Free Click Chemistry (SPAAC)
Catalyst Copper(I) ions oup.comNone (relies on ring strain)
Reactants Terminal Alkyne (e.g., EdU) + Azide nih.govStrained Cyclooctyne + Azide (e.g., AmdU) chempep.comlumiprobe.com
Biocompatibility Limited; copper is toxic to live cells pnas.orgHigh; suitable for live-cell and in vivo imaging chempep.com
Kinetics Very fast (minutes) nih.govFast, but can be slower than CuAAC pnas.org
Common Applications Fixed cells and tissues, high-throughput screening acs.orgrsc.orgLive-cell imaging, in vivo studies, dynamic processes pnas.orgchempep.com
Limitations Cytotoxicity, fluorescence quenching of certain dyes thermofisher.compnas.orgRequires synthesis of strained cyclooctynes

Comparative Analysis with Traditional DNA Labeling Agents (e.g., BrdU)

For decades, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been the gold standard for labeling and detecting newly synthesized DNA. nih.gov Like EdU, BrdU is a thymidine analog that gets incorporated into DNA during replication. However, its detection relies on the use of specific anti-BrdU antibodies. pnas.org

A major drawback of the BrdU method is the requirement for harsh DNA denaturation to allow the bulky antibodies access to the incorporated BrdU within the double helix. thermofisher.comnih.gov This denaturation step, typically involving treatment with strong acids (like HCl) or enzymes (DNase), can damage the sample's structure, destroy cellular epitopes needed for co-staining, and complicate the experimental protocol. acs.orgthermofisher.com

The EdU-based click chemistry method offers several distinct advantages over the BrdU assay:

No Harsh Denaturation: The small size of the fluorescent azide probe used in the click reaction allows it to diffuse freely into the DNA without the need for denaturation, preserving the integrity of the cellular and tissue architecture. oup.comresearchgate.net

Speed and Simplicity: The EdU protocol is significantly faster and simpler, reducing the total assay time from several hours or even days for BrdU to about 1.5-2 hours for EdU. acs.orgnih.gov

Higher Sensitivity and Resolution: The click reaction is highly efficient, leading to very sensitive detection. nih.gov The preservation of sample integrity allows for higher-resolution imaging. oup.com

Multiplexing Compatibility: Because the EdU detection method does not degrade the sample, it is readily compatible with other staining techniques, including immunofluorescence for other cellular markers (like phosphorylated histone H3 or Ki-67) and DNA content dyes. researchgate.net Dual-pulse labeling with both EdU and BrdU is also possible. thermofisher.com

Studies have shown that EdU and BrdU label the same populations of proliferating cells, indicating that they are processed similarly by the cell's replication machinery and provide comparable quantitative data on cell proliferation. thermofisher.commdpi.com However, due to its gentler protocol, speed, and enhanced compatibility with other assays, the EdU method is often considered a superior alternative for detecting DNA synthesis. acs.orgacs.org

Feature EdU (5-Ethynyl-2'-deoxyuridine) BrdU (5-bromo-2'-deoxyuridine)
Incorporation Thymidine analog incorporated during S-phase nih.govThymidine analog incorporated during S-phase nih.gov
Detection Method "Click" chemistry with a small fluorescent azide nih.govImmunohistochemistry with a large anti-BrdU antibody pnas.org
DNA Denaturation Not required researchgate.netRequired (e.g., HCl, DNase treatment) thermofisher.com
Protocol Time ~1.5 - 2 hours acs.org>4 hours to several days acs.org
Sample Integrity Preserves cellular and DNA structure acs.orgCan damage sample morphology and epitopes thermofisher.com
Multiplexing Highly compatible with other stains researchgate.netLimited due to harsh denaturation step pnas.org
Sensitivity High nih.govHigh, but can be limited by antibody access oup.com

Probes for Studying DNA Damage and Repair Mechanisms

Investigation of DNA Synthesis and Repair Pathways

Nucleoside analogs are powerful tools for investigating the intricate pathways of DNA synthesis and repair. escholarship.org When DNA is damaged, cells activate complex repair mechanisms, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER), which often involve the removal of the damaged segment followed by resynthesis of the DNA patch. researchgate.netresearchgate.net

Nucleoside analogs can be incorporated into these repair patches, providing a way to label and study the repair process itself. researchgate.net For instance, chain-terminating nucleoside analogs (CTNAs), which lack a 3'-hydroxyl group, can be incorporated by DNA polymerases during repair synthesis. mdpi.com This incorporation halts further strand extension, effectively creating a new form of DNA damage that the cell must then address. oup.commdpi.com Studying how cells process these incorporated analogs provides insight into the function and specificity of various repair enzymes. For example, research has shown that the human ERCC1-XPF endonuclease, a key component of the NER pathway, can recognize and excise DNA strands containing 3'-blocking CTNAs. mdpi.comnih.gov Similarly, tyrosyl-DNA phosphodiesterase 1 (TDP1) has been identified as a critical enzyme for repairing both nuclear and mitochondrial DNA damage caused by the incorporation of CTNAs. oup.com

The genotoxicity of analogs like EdU has also been exploited to probe DNA repair pathways. Studies have shown that cells deficient in specific repair mechanisms, particularly homologous recombination repair, are significantly more sensitive to EdU-induced DNA damage. mdpi.com This hypersensitivity highlights the critical role of these pathways in repairing the types of lesions caused by the incorporation of such analogs. The use of these compounds in DNA repair-deficient cell lines helps to elucidate the function and interplay of different repair systems. mdpi.com

Detection of Oxidative DNA Lesions (e.g., 5-formyl-2'-deoxyuridine)

Oxidative stress from reactive oxygen species (ROS) is a major source of endogenous DNA damage. One of the significant products of oxidative damage to the methyl group of thymine (B56734) in DNA is 5-formyl-2'-deoxyuridine (B1195723) (5-foU or FodU). medchemexpress.comacs.org This lesion is considered a biomarker of oxidative DNA damage and is mutagenic, making its detection and quantification crucial for studying the mechanisms of DNA damage and repair. medchemexpress.comnih.gov

Several highly sensitive methods have been developed to detect 5-formyl-2'-deoxyuridine:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the direct quantification of DNA lesions. nih.gov However, the detection of underivatized 5-formyl-2'-deoxyuridine by LC-MS/MS can have a relatively poor detection limit compared to other oxidative lesions. acs.org

Derivatization with LC-MS/MS: To enhance sensitivity, a method involving chemical derivatization has been developed. 5-formyl-2'-deoxyuridine can be reacted with Girard reagent T, which targets the aldehyde group. acs.orgsigmaaldrich.com This reaction forms a hydrazone conjugate with a precharged quaternary ammonium (B1175870) group, which significantly improves ionization efficiency and allows for detection at the femtomole level—a roughly 20-fold improvement in sensitivity over direct analysis. acs.orgnih.gov

Fluorogenic Reagents: Another approach involves the use of fluorogenic reagents that selectively react with the formyl group of 5-formyl-2'-deoxyuridine. For example, 2-aminothiophenol (B119425) derivatives can react with 5-formyl-2'-deoxyuridine to form fluorescent 5-(benzothiazol-2-yl)-2'-deoxyuridine derivatives, allowing for selective detection in oligonucleotides. oup.com This provides a basis for developing novel fluorescent probes for this specific type of DNA damage.

The presence of 5-formyl-2'-deoxyuridine can lead to further instability, as its N-glycosylic bond is less stable than that of normal deoxyuridine, potentially leading to the formation of an abasic (AP) site. plos.org The study of how repair systems, like the BER pathway, handle clustered damage involving 5-formyl-2'-deoxyuridine and AP sites provides deeper insights into cellular responses to complex oxidative DNA lesions. plos.org

Building Blocks for Modified Oligonucleotides

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern nucleic acid research, enabling the fine-tuning of their properties for a variety of applications. This compound and its derivatives have emerged as valuable building blocks in this context, offering a versatile platform for introducing functionalities that can enhance hybridization affinity, confer resistance to nuclease degradation, and serve as attachment points for various molecular reporters and ligands.

Synthesis of Oligodeoxyribonucleotides Incorporating this compound Derivatives

The synthesis of oligodeoxyribonucleotides (ODNs) containing this compound and its N-acylated derivatives relies on specialized chemical strategies that accommodate the reactive amino group. A common and effective approach is the post-synthetic modification method. acs.org This strategy involves the initial incorporation of a "convertible" nucleoside, such as 5-methoxycarbonyl-2'-deoxyuridine, into the growing ODN chain using standard phosphoramidite (B1245037) chemistry on a solid support. acs.org Once the oligonucleotide assembly is complete, the ester group at the 5-position of the uracil (B121893) base can be readily converted to the desired amino-functionalized derivative by treatment with an appropriate diamine, such as ethylenediamine (B42938) or 1,6-hexanediamine, while the ODN is still attached to the solid support. acs.org This method offers versatility, allowing for the introduction of various aminoalkyl groups without the need to synthesize a unique phosphoramidite for each desired modification. acs.org

Alternatively, a protected phosphoramidite of the desired this compound derivative can be synthesized beforehand and used directly in automated DNA synthesis. unc.edu For instance, 5'-O-DMT-5-amino-2'-deoxyuridine can be synthesized from 2'-deoxyuridine in a multi-step process. unc.edu This amino-modified nucleoside can then be coupled with a molecule of interest, such as an acetylated deoxycholic acid active ester, to form a conjugate. unc.edu The resulting nucleoside-steroid conjugate is then converted into its 3'-phosphoramidite derivative, which can be incorporated at specific positions within an oligonucleotide sequence during standard solid-phase synthesis. unc.edu

Another approach involves the use of more reactive precursors like 5-cyanomethoxycarbonylmethyl-2'-deoxyuridine to facilitate the attachment of various amine-functionalized groups. beilstein-journals.org The choice of synthetic strategy often depends on the specific derivative being incorporated and the desired scale of the synthesis.

Assessment of Hybridization Properties of Modified Oligonucleotides

The incorporation of this compound derivatives at the C5 position of pyrimidine can significantly influence the hybridization properties of oligonucleotides. beilstein-journals.org The C5 position is strategically located in the major groove of the DNA double helix and is not involved in standard Watson-Crick hydrogen bonding, making it an ideal site for modification. beilstein-journals.org

The length of the alkyl chain tethering the amino group to the uracil base also plays a role. Studies have shown that an increase in the number of 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine residues within an oligonucleotide leads to a progressive increase in the melting temperature (Tm) of its duplex with both DNA and RNA complements. acs.org However, not all modifications at this position are universally stabilizing. For instance, while 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine enhances DNA binding affinity, the corresponding 2'-O-methyluridine derivative can decrease it due to unfavorable conformational changes in the sugar pucker and minor groove. nih.gov Similarly, incorporating 5-(2-amino-2-deoxy-β-D-glucopyranosyloxymethyl)-2'-deoxyuridine into oligonucleotides has been found to decrease binding affinity, particularly with an RNA complement. nih.gov

The table below summarizes the effect of various 5-substituted deoxyuridine analogs on duplex stability, highlighting the change in melting temperature (ΔTm) per modification.

ModificationAbbreviationΔTm per modification (°C)Target
5-(N-aminohexyl)carbamoyl-2'-deoxyuridineHStabilizingDNA/RNA
5-Propynyl-deoxyuridinepdU+1.7DNA
5-Propynylamino-α-deoxyuridine-StabilizingDNA
5-(2-amino-2-deoxy-β-D-glucopyranosyloxymethyl)-2'-deoxyuridine-DestabilizingDNA/RNA
5-Methyl-deoxycytidine5-Me-dC+1.3DNA
2-Amino-deoxyadenosine2-Amino-dA+3.0DNA

Data compiled from multiple sources. acs.orgnih.govnih.govbiomers.net

It is important to note that the impact of these modifications can be sequence-dependent and influenced by the surrounding nucleotide context. biomers.net

Engineering Nuclease-Resistant Oligonucleotides

A major challenge in the application of oligonucleotides as research tools is their susceptibility to degradation by cellular nucleases. biosyn.com The introduction of chemical modifications is a key strategy to enhance their stability. Incorporating this compound derivatives has proven to be an effective method for engineering nuclease-resistant oligonucleotides. acs.orgbeilstein-journals.org

Oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine (H) exhibit significantly increased resistance to nucleolytic hydrolysis. acs.orgoup.com Studies have demonstrated that as the number of H residues in an ODN increases, its stability towards degradation by endonucleases like nuclease S1 also increases. nih.gov This enhanced stability is also observed against 3'-exonucleases, such as snake venom phosphodiesterase. acs.org

The protective effect is substantial. For example, a heptadecadeoxynucleotide containing four H residues showed a half-life of approximately 162 hours when exposed to snake venom phosphodiesterase. acs.org In a more biologically relevant context, the same modified oligonucleotide had a half-life of about 48 hours in a medium containing 10% fetal calf serum, whereas the corresponding unmodified oligonucleotide was degraded much more rapidly, with a half-life of only 13 minutes. acs.org

The mechanism behind this increased nuclease resistance is thought to involve the aminohexyl chains creating steric hindrance in the major groove, which may interfere with the binding or catalytic activity of nucleases. oup.comnih.gov While the aminohexyl linkers are located in the major groove and may not directly interact with the active site of all nucleases, they can induce slight conformational changes in the duplex that contribute to the protective effect. oup.com This increased stability is a critical feature for oligonucleotides used in cellular environments or for applications requiring prolonged activity. acs.orgbeilstein-journals.org

Future Research Directions

Development of Next-Generation 5-Amino-2'-deoxyuridine Analogs for Advanced Research

The core structure of 5-amino-dU serves as a scaffold for the development of next-generation analogs with tailored functionalities for sophisticated research applications. A primary focus of future work lies in synthesizing novel analogs by modifying the 5-amino group. This can be achieved by attaching various linkers (alkyl, alkenyl, or alkynyl) or functional moieties such as fluorescent dyes or radioactive labels. harvard.edunih.gov

The incorporation of C5-amino-modified 2'-deoxyuridine (B118206) analogs into DNA has already found applications in nucleic acid labeling and the stabilization of nucleic acid structures. nih.govnih.gov For instance, research has explored analogs where the amino group is tethered to the base via different linkers, which has been shown to influence the stability of DNA structures like triple-helices. nih.gov Oligonucleotides containing a propargylamino analogue at this position display the highest stability, particularly at low pH, while those with propyl linkers can be destabilizing. nih.gov

Future development will likely focus on:

Fluorescent Analogs: Creating a broader palette of fluorescently labeled 5-amino-dU analogs for multiplexed analysis in microarray and DNA sequencing applications. harvard.edu These probes are instrumental in drug discovery platforms aimed at identifying DNA binding agents. harvard.edu

Linker Optimization: Systematically studying the impact of different linker lengths and compositions on enzymatic incorporation efficiency, DNA stability, and interaction with binding proteins.

Bio-orthogonal Handles: Introducing chemical handles that allow for specific, post-synthetic modification via "click" chemistry or other bio-orthogonal reactions, enabling the attachment of a wide range of molecules. pnas.org

Analog TypeLinker/ModificationInvestigated ApplicationKey FindingReference(s)
Alkylamino-dU PropylTriple-helix formationDestabilizes TFOs nih.gov
Alkenylamino-dU E-alkenylTriple-helix formationStability similar to unmodified TFOs nih.gov
Alkynylamino-dU PropargylaminoTriple-helix formationSignificantly enhances TFO stability nih.gov
Fluorescent-dU Fluorescent moietyDNA sequencing, microarraysActs as a target for discovering DNA binding agents harvard.edu
Ethynyl-dU Ethynyl (B1212043) groupDNA synthesis detectionAllows for rapid and sensitive detection via "click" chemistry pnas.org

Exploration of Novel Methodologies for High-Throughput Genomic Analysis Utilizing this compound

The demonstrated efficiency of this compound 5'-triphosphate (5-amino-dUTP) as a substrate for DNA polymerases like Taq polymerase makes it a superior alternative to other analogs, such as 5-hydroxy-dUTP, for PCR-based applications. acs.orgsigmaaldrich.comnih.gov This improved performance, especially under demanding amplification conditions, opens avenues for its use in advanced, high-throughput genomic analyses. acs.org

Future research will likely explore:

Next-Generation Sequencing (NGS): Adapting 5-amino-dU and its fluorescent derivatives for use in various NGS platforms. Its efficient incorporation could lead to higher fidelity libraries and more robust sequencing data. The development of reversible terminators based on modified nucleotides is a key area in ultra-high-throughput sequencing. vu.lt

High-Resolution Mapping: Enhancing techniques like template-directed interference (TDI) footprinting, where 5-amino-dU is already recommended as the thymidine (B127349) analog of choice, to map protein-DNA interactions across entire genomes at single-nucleotide resolution. acs.org

Genomic Labeling for Epigenetics: Developing methods that use 5-amino-dU analogs to label specific genomic features in vivo, which can then be isolated and analyzed en masse to study epigenetic modifications or DNA replication dynamics.

SNP Discovery: Utilizing polymerase incorporation of 5'-amino-2',5'-dideoxynucleotides in novel cleavage methods for Single Nucleotide Polymorphism (SNP) discovery by mass spectrometry. nih.gov

Deeper Elucidation of Molecular Mechanisms Governing this compound Interactions with Biological Systems

While 5-amino-dU is known to be a good substrate for DNA polymerases, a detailed, mechanistic understanding of its interactions is still emerging. acs.org The primary mechanism of action involves its incorporation into DNA during synthesis. evitachem.com This incorporation can alter the properties of the resulting nucleic acid, affecting its stability and its interactions with proteins involved in DNA metabolism. evitachem.com

Key areas for future investigation include:

Polymerase Fidelity and Proofreading: Quantifying the fidelity of various DNA and RNA polymerases when incorporating 5-amino-dUTP and determining how the resulting modified DNA is treated by the proofreading machinery of high-fidelity enzymes.

Protein-DNA Recognition: Using biophysical techniques like X-ray crystallography and NMR spectroscopy to solve high-resolution structures of proteins bound to DNA containing 5-amino-dU. This would provide direct insight into how the 5-amino group alters the local DNA structure and influences protein contacts. It is suspected that the polar 5-amino group is less able to engage in hydrophobic contacts than the 5-methyl group of natural thymidine, potentially interfering with T-specific protein contacts. acs.org

DNA Repair Pathways: Investigating how DNA containing 5-amino-dU is recognized and processed by various DNA repair pathways within the cell. This is crucial for understanding the long-term stability and potential genotoxicity of such modifications in living systems.

Integration of Computational Chemistry with Experimental Approaches for Design of Research Probes

Computational chemistry offers a powerful toolkit for accelerating the design and optimization of novel chemical probes. rsc.org By integrating these in silico approaches with experimental validation, the development of next-generation 5-amino-dU-based tools can be made more rational and efficient.

Future directions in this synergistic area include:

Molecular Docking and Dynamics: Using molecular modeling to predict how novel 5-amino-dU analogs will fit into the active site of DNA polymerases or how they will affect the conformation of a DNA duplex or G-quadruplex. mdpi.com Such studies can guide the synthesis of analogs with enhanced incorporation efficiency or specific structural effects.

Quantum Chemistry Calculations: Employing quantum mechanics to understand the electronic properties of new analogs, which is particularly relevant for designing fluorescent probes with desired excitation and emission spectra. mdpi.com

Predictive Modeling for Binding Affinity: Developing computational models that can predict the binding affinity of proteins to DNA sequences containing various 5-amino-dU derivatives. This has been applied to study aptamer-protein interactions where modifications can significantly improve binding. mdpi.com For example, computational studies have been used to model the human P2Y2 receptor to design selective agonists based on 2'-amino-2'-deoxyuridine. nih.gov

Expansion of Applications in Chemical Biology beyond Current Paradigms

The utility of 5-amino-dU and its derivatives extends beyond their role as simple thymidine mimics. Their unique chemical properties can be leveraged for novel applications in chemical biology.

Promising areas for expansion are:

Functionalization of Aptamers: The incorporation of C5-amino-modified pyrimidine (B1678525) nucleosides into DNA or RNA aptamers can be used to attach other functional molecules, such as crosslinkers, catalysts, or imaging agents, thereby creating "smart" therapeutic or diagnostic agents. nih.govnih.gov

Stabilization of Nucleic Acid Structures: The ability of certain C5-amino-modified analogs to stabilize non-canonical DNA structures, such as triple-helices, could be exploited in the development of antigene therapies. nih.gov

Probing DNA Bending: Using multiple incorporations of C5-amino-modified nucleosides to induce and investigate sequence-specific DNA bending, a process fundamental to gene regulation. nih.gov

Development of Novel Enzyme Inhibitors: While many nucleoside analogs are designed as substrates, derivatives of 5-amino-dU could be rationally designed to act as specific inhibitors for enzymes involved in nucleic acid metabolism, such as thymidylate synthase. acs.org

Q & A

Basic Research Questions

Q. What synthetic and purification protocols are recommended for producing high-purity 5-Amino-2'-deoxyuridine?

  • Methodological Answer : this compound is synthesized via catalytic hydrogenation of its nitro precursor (e.g., 3′,5′-Di-O-acetyl-5-nitro-2′-deoxyuridine) using a Pd/C catalyst under hydrogen gas in methanol. Post-reduction, deprotection with ammonia in pyridine yields the final compound. Purification is achieved via silica gel chromatography with solvent gradients optimized for nucleoside separation (e.g., methanol:dichloromethane mixtures) .

Q. How is this compound employed in DNA-protein interaction studies?

  • Methodological Answer : The compound is incorporated into DNA strands for high-resolution footprinting assays. Its amino group enables selective chemical or enzymatic cleavage at modified sites, allowing precise mapping of protein-binding regions. Differential cleavage patterns (e.g., via hydroxyl radical or DNase I treatment) before and after protein binding are analyzed using gel electrophoresis or next-generation sequencing .

Advanced Research Questions

Q. What experimental and computational approaches validate the role of this compound in stabilizing non-canonical DNA structures like quadruplexes?

  • Methodological Answer : Quadruplex formation is assessed using circular dichroism (CD) spectroscopy to monitor spectral shifts indicative of G-quadruplex folding. Complementary density functional theory (DFT) calculations model hydrogen-bonding patterns and stacking interactions in tetrads containing this compound. Mass spectrometry further confirms stoichiometry and stability of quadruplex assemblies .

Q. How can researchers evaluate the impact of this compound on base-pairing fidelity in DNA duplexes?

  • Methodological Answer : Thermal denaturation assays measure melting temperatures (Tm) of duplexes containing this compound paired with natural bases. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography or NMR resolves structural perturbations (e.g., altered Watson-Crick geometry or hydrogen-bond networks) .

Q. What strategies optimize the incorporation of this compound into nanoparticle systems for targeted drug delivery?

  • Methodological Answer : The compound is conjugated to chitosan nanoparticles via ionic cross-linking with tripolyphosphate (TPP). Dynamic light scattering (DLS) and transmission electron microscopy (TEM) characterize nanoparticle size and morphology. In vitro drug release profiles are quantified using dynamic dialysis, and tumor targeting efficiency is assessed via confocal microscopy using fluorescently labeled nanoparticles .

Data Contradiction and Validation

Q. How should discrepancies in reported base-pairing stability of this compound be resolved?

  • Methodological Answer : Contradictions in interaction energies (e.g., reduced G:C pair stability) require validation using orthogonal techniques. Compare results from ITC (binding affinity), UV melting (Tm), and molecular dynamics simulations. Context-dependent factors (e.g., sequence context, pH, and ionic strength) must be standardized across studies to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.